(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
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Overview
Description
“(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C18H18O4 . Its CAS number is 850169-93-6 .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 298.33 . Unfortunately, the available resources do not provide information on its density, boiling point, melting point, or flash point .Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis of derivatives and analogs of this compound, focusing on their structural characterization and analysis. For example, studies on substituted 1,2-diarylethenes, including those with dimethoxy and methoxy substituents, have been performed to understand their absorption and fluorescence properties in different solvents, offering insights into their electronic and photophysical behaviors (Singh & Kanvah, 2001). Similarly, crystal structure analysis of various derivatives has provided valuable information on their molecular geometry and intermolecular interactions, which are critical for understanding their physical and chemical properties (Gomes et al., 2020).
Antioxidant Activity
Certain derivatives have been synthesized and evaluated for their antioxidant activities. The presence of methoxy and hydroxyl groups has been found to contribute significantly to the antioxidant potential of these compounds. For instance, studies on methoxy- and hydroxyl-substituted 2'-aminochalcones have shown that derivatives with specific positioning of these functional groups exhibit strong antioxidant activities, suggesting their potential use in therapeutic applications as antioxidant agents (Sulpizio et al., 2016).
Antimicrobial Activity
The antimicrobial properties of derivatives have also been explored. Research indicates that certain compounds within this chemical family possess moderate antimicrobial activities against selected pathogens. These findings highlight the potential of these compounds in developing new antimicrobial agents (Sadgir et al., 2020).
Photophysical Properties
The photophysical properties of these compounds have been extensively studied, revealing their potential applications in materials science. For example, investigations into substituted 1,2-diarylethenes have provided insights into their fluorescence properties, which could be leveraged in designing fluorescent probes and materials (Singh & Kanvah, 2001).
Safety and Hazards
Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-14-6-4-5-13(11-14)7-9-17(19)16-12-15(21-2)8-10-18(16)22-3/h4-12H,1-3H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGBATDXWBHWKZ-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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